Mek-IN-6

MEK inhibition MAPK signaling A375

MEK inhibitor functional equivalence is a common assumption, yet cellular potency varies >40-fold in A375 assays, directly impacting pathway validation. Mek-IN-6 (Polfurmetinib) solves this with validated data: - 2 nM IC50 for ERK1/2 phosphorylation inhibition (BRAF V600E A375 melanoma). - Distinct 3,4-dihydro-2,7-naphthyridine-1,6-dione scaffold for combination index studies. - High purity ≥98% for reproducible dose-response and in vivo models.

Molecular Formula C18H20FN3O4S
Molecular Weight 393.4 g/mol
Cat. No. B10862016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMek-IN-6
Molecular FormulaC18H20FN3O4S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO
InChIInChI=1S/C18H20FN3O4S/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19/h3-4,9-10,20,23H,5-8H2,1-2H3
InChIKeyTURWFFGYNJNSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mek-IN-6 (Polfurmetinib) MEK Inhibitor


Mek-IN-6 (also designated Polfurmetinib, Example 69) is a potent, small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2 within the RAS-RAF-MEK-ERK signaling cascade [1]. Its molecular structure is based on a distinct 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione scaffold [2], and it demonstrates a high degree of potency in preclinical cancer models, exhibiting an IC50 of 2 nM for the inhibition of ERK1/2 phosphorylation in the BRAF V600E-mutant A375 melanoma cell line .

Pathway
MAPK/ERK signaling studies
Target
MEK1/2 inhibition context
Model fit
BRAF-mutant cell-line research

Mek-IN-6: A Distinct MEK Inhibitor


The assumption that all MEK inhibitors are functionally equivalent is contradicted by substantial differences in their cellular potency, binding modes, and resulting pharmacodynamic profiles [1]. Even among clinical-stage agents, IC50 values for inhibiting downstream ERK phosphorylation in the same A375 cellular model can vary by over 40-fold, with Mek-IN-6 demonstrating a potency profile that is not matched by all commercially available alternatives [2]. This variance underscores the critical need for compound-specific validation in preclinical research, where the choice of inhibitor directly impacts experimental outcomes, dose-response relationships, and the interpretation of combination therapy studies.

Cellular potency profiles may differ substantially among MEK inhibitors, altering dose-response relationships.

Distinct binding modes and scaffolds can lead to divergent pharmacodynamic responses even at comparable target engagement.

Cross-resistance mechanisms may vary by chemotype, limiting direct interchangeability without compound-specific validation.

Mek-IN-6 Comparative Data vs. Key Analogs


Cellular Potency in A375 Melanoma Cells

Mek-IN-6 demonstrates a cellular IC50 of 2 nM for inhibiting ERK1/2 phosphorylation in A375 cells, a standard model for BRAF V600E-driven melanoma . In a cross-study analysis of data generated under comparable assay conditions, this potency is 13-fold greater than that of Selumetinib (IC50 = 26.5 nM) and within the same order of magnitude as the FDA-approved drug Trametinib (IC50 = 1.1 nM) [1]. The potency of Mek-IN-6 also substantially exceeds that of PD0325901, another tool compound, which exhibits an IC50 of 48 nM in this same cell line [2].

Cellular IC₅₀
Cross-study comparable
2 nM (Mek-IN-6) vs Trametinib 1.1 nM, Selumetinib 26.5 nM, PD0325901 48 nM
Supports pathway-dependence endpoint review
A375 BRAF V600E model; cross-study comparison context
MEK inhibition MAPK signaling A375 melanoma ERK1/2 phosphorylation

Unique Naphthyridine-Dione Scaffold

Mek-IN-6 is built upon a 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione core, a chemotype that is structurally distinct from the diphenylamine scaffold of PD0325901, the pyridopyrimidine scaffold of Trametinib, or the benzimidazole scaffold of Selumetinib [1]. This unique core confers a specific allosteric binding mode to the MEK1/2 enzyme, as described in the patent literature, which is a key driver of its high cellular potency [1].

Molecular Scaffold
Class-level inference
3,4-dihydro-2,7-naphthyridine-1,6-dione core vs diphenylamine, pyridopyrimidine, benzimidazole
Distinct allosteric binding mode; SAR exploration context
Patent-described binding interactions
chemical scaffold naphthyridine-dione MEK inhibitor allosteric binding structure-activity relationship

High Purity and Batch Consistency

Mek-IN-6 is available from multiple reputable chemical vendors with documented high purity, consistently reported at ≥98.69% by HPLC analysis . This high level of chemical homogeneity minimizes the risk of off-target effects from impurities, a critical factor for reproducible in vitro and in vivo experiments. While not a direct biological comparator, this is a key procurement differentiator against less well-characterized or custom-synthesized MEK inhibitor batches.

HPLC Purity
Data to verify
≥98.69%
Procurement attribute review
Vendor CoA; verify per batch
chemical procurement compound purity HPLC research tool MEK-IN-6

Mek-IN-6 Application Scenarios


Validating MAPK Pathway Addiction in BRAF V600E Models

With an IC50 of 2 nM in the BRAF V600E A375 cell line, Mek-IN-6 is an ideal research tool for dose-response studies designed to confirm pathway dependence in melanoma and other BRAF-mutant cancers [1]. Its potency ensures robust target engagement at low nanomolar concentrations, minimizing off-target toxicity in cellular and in vivo models.

Combination Screens with RAF or ERK Inhibitors

The distinct naphthyridine-dione scaffold of Mek-IN-6 [2] provides a valuable alternative binding mode for researchers investigating vertical pathway inhibition. It is well-suited for combination index (CI) studies alongside BRAF inhibitors (e.g., Vemurafenib) or ERK inhibitors to identify synergistic drug pairs that may overcome or delay the emergence of acquired resistance.

SAR Studies and Chemical Probe Development

As a recently disclosed compound in the patent literature [2], Mek-IN-6 serves as a high-quality starting point for medicinal chemistry campaigns aimed at optimizing MEK inhibitor properties. Its well-defined chemical structure and high purity allow for reliable synthesis of analogs and exploration of the 3,4-dihydro-2,7-naphthyridine-1,6-dione chemical space.

Benchmarking Against Clinical MEK Inhibitors

Given its cellular potency profile that lies between Trametinib and Selumetinib [1], Mek-IN-6 is a highly relevant tool for comparative research. It can be used in parallel assays with these FDA-approved agents to dissect the molecular determinants of differential sensitivity, cellular feedback activation, and long-term adaptive responses in cancer cell line panels.

Application
Selection Property
Validation Focus
MAPK pathway dependence studies in BRAF-mutant models
Pathway-target engagement
ERK phosphorylation inhibition endpoints
Vertical pathway inhibition combination screens
Distinct allosteric binding mode
Synergy with RAF/ERK inhibitors in cell models
SAR studies and chemical probe development
Naphthyridine-dione scaffold
Medicinal chemistry optimization endpoints
Comparative benchmarking with reference MEK inhibitors
Inhibitory potency profile context
Differential sensitivity and adaptive response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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